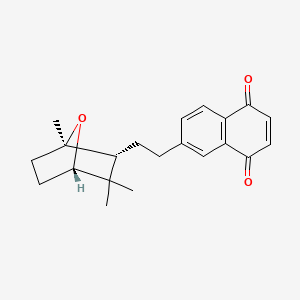
Cordiaquinone J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cordiaquinone J is a natural product found in Cordia curassavica and Varronia linnaei with data available.
Scientific Research Applications
1. Apoptosis and Necrosis Induction in Leukemia Cells
Cordiaquinone J, a meroterpenoid naphthoquinone isolated from Cordia leucocephala, exhibits significant cytotoxic effects on tumor cells. Studies have shown that Cordiaquinone J induces apoptosis and necrosis in leukemia cells by altering the redox potential. It leads to depletion of reduced GSH intracellular content, generation of reactive oxygen species, and loss of mitochondrial membrane potential. These effects can be neutralized by pre-treatment with N-acetyl-l-cysteine, which prevents apoptosis and necrosis induction (Marinho-Filho et al., 2010).
2. Antifungal and Larvicidal Effects
Cordiaquinone J, along with other cordiaquinones, has been identified for its antifungal and larvicidal activities. Isolated from the roots of Cordia curassavica, these compounds demonstrate activity against fungi like Cladosporium cucumerinum, Candida albicans, and also exhibit toxic properties against larvae of the yellow fever-transmitting mosquito Aedes aegypti (Ioset et al., 2000).
3. Bioinspired Synthesis
The synthesis of cordiaquinones, including Cordiaquinone J, has been achieved through a bioinspired approach. This synthesis involves key reactions such as acid-catalyzed cyclization of epoxy terpenoid and a Diels-Alder reaction between a diene and benzoquinone. This approach has contributed to a better understanding of the biosynthesis of cordiaquinones and their potential applications in medicinal chemistry (Arkoudis & Stratakis, 2008).
properties
Product Name |
Cordiaquinone J |
|---|---|
Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-[2-[(1R,2R,4S)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptan-2-yl]ethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C21H24O3/c1-20(2)18(21(3)11-10-19(20)24-21)9-5-13-4-6-14-15(12-13)17(23)8-7-16(14)22/h4,6-8,12,18-19H,5,9-11H2,1-3H3/t18-,19+,21-/m1/s1 |
InChI Key |
ZTWALEDNTBGZIQ-SVFBPWRDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](O1)C([C@H]2CCC3=CC4=C(C=C3)C(=O)C=CC4=O)(C)C |
Canonical SMILES |
CC1(C2CCC(C1CCC3=CC4=C(C=C3)C(=O)C=CC4=O)(O2)C)C |
synonyms |
cordiaquinone J |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



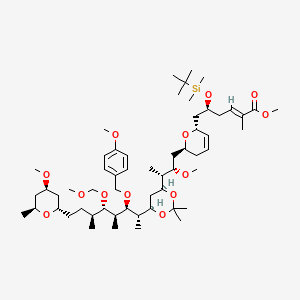
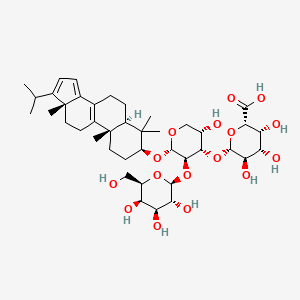

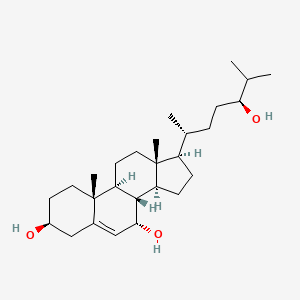
![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1251974.png)
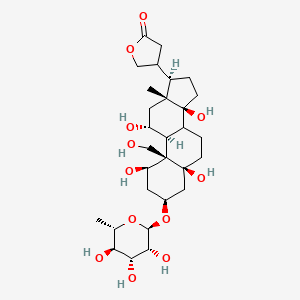
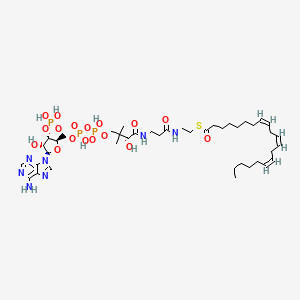

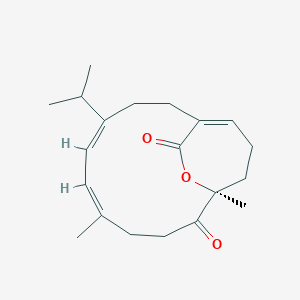
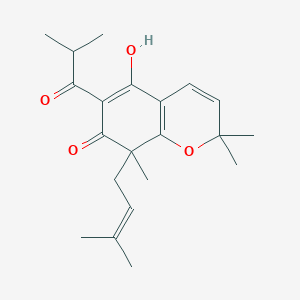
![(2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid](/img/structure/B1251985.png)
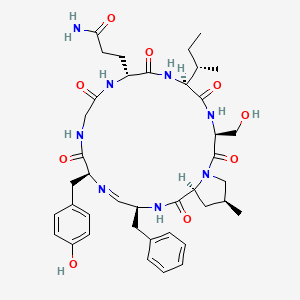
![[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-sulfooxy-2-(2-tetradecylhexadecoxy)oxan-3-yl]oxy-6-methyloxan-4-yl] hydrogen sulfate](/img/structure/B1251989.png)
